An In-Depth Technical Guide to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of the heterocyclic compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. As a member of the pharmacologically significant thiazole family, this molecule holds promise as a versatile building block in medicinal chemistry and drug discovery. This document details a feasible synthetic route, discusses methods for its characterization, and explores its potential biological activities based on the known properties of related thiazole derivatives. This guide is intended to serve as a valuable resource for researchers interested in the exploration and utilization of this compound in their scientific endeavors.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4][5] The subject of this guide, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, combines the established biological relevance of the 2-phenylthiazole core with a reactive ethanol side chain, making it an attractive candidate for further chemical modification and biological evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175136-30-8 | [6] |
| Molecular Formula | C₁₂H₁₃NOS | [6] |
| Molecular Weight | 219.31 g/mol | [6] |
| PSA (Polar Surface Area) | 61.36 Ų | [6] |
| LogP | 2.65 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 3 | [6] |
These properties suggest that the molecule possesses moderate lipophilicity and a degree of aqueous solubility, characteristics that are often desirable in drug candidates.
Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol can be achieved through a multi-step process, culminating in the reduction of a carboxylic acid ester. A plausible and efficient synthetic pathway is outlined below.
Synthetic Strategy: A Two-Step Approach
The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the core 2-phenyl-5-methylthiazole ring system. This is followed by the reduction of an ester group to the desired primary alcohol.
Caption: Synthetic workflow for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.
Experimental Protocol
Step 1: Synthesis of 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester
This step involves the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzenecarbothioamide in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of methyl 4-bromo-3-oxopentanoate.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester.
Step 2: Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
The final step is the reduction of the ester to the primary alcohol.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminium hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester in the same dry solvent to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.[6]
-
Quenching and Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation and Purification: Filter the resulting solid and wash it with the ethereal solvent. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the methyl group on the thiazole ring, and two triplets corresponding to the methylene protons of the ethanol side chain, along with a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display distinct signals for each of the 12 carbon atoms in the molecule, including the carbons of the phenyl and thiazole rings, the methyl group, and the two carbons of the ethanol side chain.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the thiazole and phenyl rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (219.31 g/mol ).
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and assessing the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for a more quantitative assessment of purity.
Potential Applications in Drug Discovery and Development
The 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol scaffold is a promising starting point for the development of new therapeutic agents. The presence of the hydroxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Caption: Potential derivatization and therapeutic applications of the title compound.
Based on the known biological activities of thiazole-containing compounds, derivatives of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol could be investigated for a variety of therapeutic applications:
-
Anticancer Activity: Many thiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[3]
-
Antimicrobial Activity: The thiazole nucleus is a key component of many antimicrobial agents.[4]
-
Anti-inflammatory Activity: Thiazole-based compounds have been explored for their potential as anti-inflammatory drugs.[3]
Conclusion
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its fundamental properties, a practical synthetic route, and a discussion of its potential for further development. While experimental data on this specific molecule is limited, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to begin their own investigations into this promising compound. The versatility of the thiazole scaffold, combined with the reactive ethanol side chain, makes this molecule a valuable tool for the synthesis of novel compounds with diverse biological activities.
References
[6] LookChem. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Available at: [Link] [3] An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research, 14(9), 4629-4640. [1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4936. [7] (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2021). Molbank, 2021(2), M1214. [2] Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-arylthiazoles. (2022). ACS Omega, 7(40), 35985-35999. [4] Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one)-5-(2'-methylamino-4-phenyl-1',3'-thiazolyl]-1,3,4-thiadiazoles. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1035-1043. [5] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(5), 389-399.
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol|lookchem [lookchem.com]
- 7. (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]
